molecular formula C7H11ClN2O B1436457 6-Ethoxypyridin-2-amine hydrochloride CAS No. 2044773-29-5

6-Ethoxypyridin-2-amine hydrochloride

Cat. No. B1436457
M. Wt: 174.63 g/mol
InChI Key: WLUGWFGWTDFUIB-UHFFFAOYSA-N
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Description

6-Ethoxypyridin-2-amine hydrochloride is a chemical compound that belongs to the pyridine family. It has a CAS Number of 2044773-29-5 and a molecular weight of 174.63 . The IUPAC name for this compound is 6-ethoxy-2-pyridinamine hydrochloride .


Molecular Structure Analysis

The InChI code for 6-Ethoxypyridin-2-amine hydrochloride is 1S/C7H10N2O.ClH/c1-2-10-7-5-3-4-6(8)9-7;/h3-5H,2H2,1H3,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Ethoxypyridin-2-amine hydrochloride is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Transformations "6-Ethoxypyridin-2-amine hydrochloride" serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds through rearrangements and amination reactions. Studies have shown its involvement in the synthesis of aminopyridines and the exploration of reaction mechanisms involving pyridyne intermediates. For instance, Pieterse and Hertog (2010) discussed rearrangements in aminations of halopyridines, presumably involving a pyridyne intermediate, highlighting its role in synthesizing 2-amino-4-ethoxypyridine derivatives through ethoxy derivatives of 3,4-pyridyne (Pieterse & Hertog, 2010). Further research by the same authors on aminations of bromo-derivatives of 4-ethoxy- and 2,4-diethoxy-pyridine, possibly involving a 2,3-pyridyne as an intermediate, elaborates on the synthetic pathways leading to 6-amino-2,4-diethoxypyridine, suggesting a comprehensive methodology for preparing substituted aminopyridines (Pieterse & Hertog, 2010).

Reaction Mechanisms and Kinetics The compound's utility extends to the examination of reaction mechanisms and kinetics, particularly in the study of nucleophilic substitutions and ring transformations. Hertog et al. (2010) investigated ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, revealing insights into the amination processes involving 2-bromo-6-ethoxypyridine, which led to the formation of 4-amino-2-methylpyrimidine alongside 2-amino-6-ethoxypyridine (Hertog et al., 2010). This research illuminates the complexities of nucleophilic reactions and the formation of novel heterocyclic compounds.

Structural and Material Chemistry Beyond synthesis, "6-Ethoxypyridin-2-amine hydrochloride" contributes to the exploration of new materials and structural chemistry. The molecule is involved in the synthesis of complex organic frameworks, which are essential for understanding molecular interactions and developing new materials with specific properties. For instance, the efficient synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives, as reported by Wang et al. (2013), demonstrates the compound's role in creating structurally diverse molecules with potential applications in material science and pharmaceutical chemistry (Wang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-ethoxypyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-10-7-5-3-4-6(8)9-7;/h3-5H,2H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGWFGWTDFUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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